molecular formula C24H26FN3O B2986656 N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide CAS No. 903252-42-6

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide

Cat. No.: B2986656
CAS No.: 903252-42-6
M. Wt: 391.49
InChI Key: GTTNQJOLNCFWQY-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide is a synthetic small molecule characterized by a naphthalene-2-carboxamide core linked to a 4-fluorophenyl group and a 4-methylpiperazine moiety via an ethyl bridge.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O/c1-27-12-14-28(15-13-27)23(19-8-10-22(25)11-9-19)17-26-24(29)21-7-6-18-4-2-3-5-20(18)16-21/h2-11,16,23H,12-15,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTNQJOLNCFWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.

    Piperazine Ring Formation: The next step is the formation of the piperazine ring, which is achieved through cyclization reactions.

    Coupling with Naphthalene Carboxamide: The final step involves coupling the fluorophenyl-piperazine intermediate with naphthalene-2-carboxamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences among naphthalene carboxamide derivatives:

Compound Name Core Structure Key Substituents Functional Groups of Interest Reference
Target Compound Naphthalene-2-carboxamide 4-Fluorophenyl, 4-methylpiperazin-1-yl ethyl Carboxamide, piperazine, fluorophenyl -
N-benzyl-2-[[4-(4-fluorophenyl)piperazin-1-yl]acetyl]hydrazinecarboxamide (4) Hydrazinecarboxamide 4-Fluorophenyl, piperazin-1-yl acetyl, benzyl Hydrazinecarboxamide, benzyl, piperazine
N-(4-Chloro-2-Methylphenyl)-3-Hydroxy-4-[(2-Methylphenyl)Azo]naphthalene-2-carboxamide Naphthalene-2-carboxamide 4-Chloro-2-methylphenyl, azo group, hydroxy Azo, chloro, hydroxy
N-(4-acetylphenyl)-1-hydroxynaphthalene-2-carboxamide (CAS 108478-69-9) Naphthalene-2-carboxamide Hydroxy, acetyl, 4-acetylphenyl Hydroxy, acetyl

Key Observations :

  • The target compound’s ethyl-linked piperazine distinguishes it from the hydrazinecarboxamide bridge in compound 4 (), which may reduce metabolic stability compared to the former’s ethyl spacer.
  • The azo group in ’s compound introduces conjugation-dependent properties (e.g., photostability or dye-like behavior), contrasting with the target compound’s simpler aromatic system .
Physicochemical Properties

Available data for comparable compounds are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
Compound 4 () C21H24FN5O2 397.45 195–196 91
N-(4-Chloro-2-Methylphenyl)-3-Hydroxy-... C26H20ClN3O2 453.91 Not reported -
N-(4-acetylphenyl)-1-hydroxynaphthalene... C19H16N2O3 320.35 Not reported -

Analysis :

  • The absence of melting point data for other derivatives limits direct comparisons but underscores the need for further experimental characterization.

Biological Activity

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide, also known by its CAS number 903251-88-7, is a synthetic compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

  • Molecular Formula: C20H23F2N3O
  • Molecular Weight: 359.41 g/mol
  • Structure: The compound features a naphthalene core substituted with a fluorophenyl and a piperazine moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes:

  • NK1 Receptor Antagonism: Preliminary studies suggest that this compound may act as an antagonist at the neurokinin 1 (NK1) receptor, which is involved in pain perception and emotional responses. Compounds with similar structures have shown significant affinity for NK1 receptors, indicating potential use in treating depression and anxiety disorders .
  • Antimicrobial Activity: In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, modifications in the structure have led to compounds with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL, indicating strong antibacterial activity .
  • Enzyme Inhibition: Recent research has highlighted that related compounds can inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are targets in cancer therapy. IC50 values for these activities range from 0.52 to 31.64 μM, suggesting a potential role in cancer treatment .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

  • Absorption: The lipophilic nature of the naphthalene structure may enhance its absorption through biological membranes.
  • Metabolism: Metabolic pathways involving cytochrome P450 enzymes are likely involved in the biotransformation of this compound, leading to various metabolites.
  • Excretion: The elimination half-life and excretion routes need further investigation to fully understand its pharmacokinetic behavior.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on NK1 Antagonists: A series of piperazine derivatives were synthesized and evaluated for their NK1 receptor antagonistic properties. Among them, certain derivatives exhibited high selectivity and potency, paving the way for further development as therapeutic agents against anxiety and depression .
  • Antimicrobial Evaluation: A study focused on the antimicrobial efficacy of structurally related compounds demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that modifications to the piperazine ring can enhance antimicrobial properties .
  • Cancer Research: Research into naphthoquinone derivatives indicated promising anticancer activity through EGFR inhibition, suggesting that naphthalene-based compounds may serve as effective chemotherapeutic agents .

Data Summary Table

PropertyValue
Molecular FormulaC20H23F2N3O
Molecular Weight359.41 g/mol
NK1 Receptor AffinityHigh (specific values pending)
Antimicrobial MIC0.22 - 0.25 μg/mL
Enzyme Inhibition IC500.52 - 31.64 μM

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